molecular formula C12H12N2O2 B14130251 N-(6-Methoxyquinolin-2-yl)acetamide

N-(6-Methoxyquinolin-2-yl)acetamide

Cat. No.: B14130251
M. Wt: 216.24 g/mol
InChI Key: HMPTZUKTCJKANV-UHFFFAOYSA-N
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Description

N-(6-Methoxyquinolin-2-yl)acetamide is a quinoline-derived acetamide characterized by a methoxy (-OCH₃) substituent at the 6-position of the quinoline ring and an acetamide (-NHCOCH₃) group at the 2-position (Figure 1). Its molecular formula is C₁₃H₁₂N₂O₂, with an average molecular mass of 230.27 g/mol and a monoisotopic mass of 230.105528 Da . The compound has been synthesized through multi-component coupling reactions involving methoxy-substituted quinoline intermediates and acetylation steps, as demonstrated in protocols similar to those used for N-(6-methoxy-2-phenyl-quinolin-3-yl-methyl)-acetamide .

The methoxy group at the 6-position may enhance solubility and influence electronic properties, while the acetamide moiety contributes to hydrogen bonding and target interactions .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(6-methoxyquinolin-2-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-12-6-3-9-7-10(16-2)4-5-11(9)14-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

HMPTZUKTCJKANV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxyquinolin-2-yl)acetamide typically involves the acylation of 6-methoxyquinoline. One common method is the reaction of 6-methoxyquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Methoxyquinolin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(6-Methoxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and acetamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Methoxy vs. Methyl : Methoxy groups enhance solubility and electronic effects but may increase susceptibility to demethylation .
  • Sulfonyl vs. Acetamide : Sulfonyl groups improve target binding via electrostatic interactions but reduce cell permeability .
  • Heterocyclic Core: Quinolines offer balanced planarity and bioavailability, while quinazolines and coumarins provide specialized interactions at the cost of complexity .

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